molecular formula C32H54O4 B1151734 Cabraleadiol 3-acetate CAS No. 35833-62-6

Cabraleadiol 3-acetate

Cat. No.: B1151734
CAS No.: 35833-62-6
M. Wt: 502.8 g/mol
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Biochemical Analysis

Biochemical Properties

Cabraleadiol monoacetate plays a significant role in biochemical reactions, particularly in plant metabolism. It is classified as a plant metabolite and is involved in various metabolic pathways within the plant kingdom . Cabraleadiol monoacetate interacts with several enzymes and proteins, including those involved in the biosynthesis of other triterpenoids. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the overall metabolic flux within the plant cells .

Cellular Effects

Cabraleadiol monoacetate exhibits notable effects on various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cabraleadiol monoacetate has shown larvicidal activity against the second instar larvae of Aedes aegypti, indicating its potential impact on insect cell function . Additionally, its effects on plant cells include modulation of growth and development processes, which are mediated through changes in gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of cabraleadiol monoacetate involves its interaction with specific biomolecules at the cellular level. This compound binds to certain enzymes and proteins, leading to either inhibition or activation of their functions. For example, cabraleadiol monoacetate has been shown to inhibit the activity of enzymes involved in the biosynthesis of other triterpenoids, thereby affecting the overall metabolic pathways . Furthermore, it can induce changes in gene expression, which in turn influence various cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cabraleadiol monoacetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Cabraleadiol monoacetate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and temperature . Long-term studies have shown that cabraleadiol monoacetate can have sustained effects on cellular function, particularly in terms of its larvicidal activity and impact on gene expression .

Dosage Effects in Animal Models

The effects of cabraleadiol monoacetate vary with different dosages in animal models. Studies have shown that at lower doses, cabraleadiol monoacetate exhibits significant biological activity without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruption of normal cellular functions and metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Cabraleadiol monoacetate is involved in several metabolic pathways, particularly those related to the biosynthesis of triterpenoids. It interacts with enzymes such as oxidosqualene cyclase, which plays a crucial role in the formation of the tetracyclic triterpenoid structure . Additionally, cabraleadiol monoacetate can influence the levels of various metabolites within the plant cells, thereby affecting the overall metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, cabraleadiol monoacetate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of cabraleadiol monoacetate across cellular membranes, ensuring its proper localization and accumulation within the target cells . The distribution of cabraleadiol monoacetate within the plant tissues is essential for its biological activity and overall function .

Subcellular Localization

Cabraleadiol monoacetate is localized within specific subcellular compartments, which can influence its activity and function. It is often found in the cytoplasm and can be directed to other organelles through specific targeting signals and post-translational modifications . The subcellular localization of cabraleadiol monoacetate is crucial for its interaction with various biomolecules and its overall role in cellular processes .

Chemical Reactions Analysis

Cabraleadiol 3-acetate undergoes various chemical reactions, including hydrolysis and oxidation. For instance, treatment with methanolic potassium hydroxide results in the loss of the acetyl group, yielding the corresponding alcohol . Common reagents used in these reactions include methanol and potassium hydroxide. The major products formed from these reactions are typically derivatives of the original compound, such as cabraleadiol .

Scientific Research Applications

Cabraleadiol 3-acetate has been studied for its bioactivity, particularly its mosquito larvicidal activity against the second instar larvae of Aedes aegypti . Additionally, it has shown potential in various scientific research applications, including:

Comparison with Similar Compounds

Cabraleadiol 3-acetate is unique due to its specific structure and biological activities. Similar compounds include other tetracyclic triterpenoids such as dammarane and its derivatives . These compounds share structural similarities but may differ in their biological activities and applications.

Biological Activity

Cabraleadiol 3-acetate is a tetracyclic triterpenoid compound with notable biological activities, particularly in the fields of entomology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and applications based on diverse research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by an acetate functional group at the C-3 position, derived from cabraleadiol. Its molecular formula is C32H54O4C_{32}H_{54}O_4, with a molecular weight of approximately 502.77 g/mol .
  • Source : This compound is primarily isolated from plants in the Meliaceae family, such as Carapa guianensis and Cabralea canjerana, as well as from the lichen Pyxine consocians Vainio.

This compound exhibits several biological activities, including:

  • Larvicidal Activity : It has been shown to effectively kill the second instar larvae of Aedes aegypti, a common mosquito vector for diseases such as dengue and Zika virus. The compound's mode of action likely involves disrupting critical biological processes essential for larval growth and development .
  • Immune Modulation : Research indicates that this compound activates Toll-like receptor 4 (TLR4) on macrophages, which enhances the expression of inflammatory cytokines and chemokines. This suggests potential applications in modulating immune responses .

This compound plays a significant role in various biochemical pathways:

  • Metabolic Pathways : It is involved in the biosynthesis of triterpenoids and interacts with enzymes such as oxidosqualene cyclase, crucial for forming tetracyclic structures.
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Its effects vary with dosage, exhibiting significant biological activity at lower concentrations without adverse effects.

Case Studies

  • Larvicidal Efficacy :
    • A study demonstrated that this compound exhibited larvicidal activity against Aedes aegypti larvae with an effective concentration (EC50) value indicating its potency in pest control applications .
  • Anti-inflammatory Activity :
    • In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting NF-κB activation in HepG2 cell lines, with IC50 values comparable to other known anti-inflammatory agents .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameCAS NumberKey Features
Cabraleadiol35833-62-6Parent compound; lacks acetate group
3-Epicabraleadiol19942-04-2Structural isomer with different biological activity
Ocotillone22549-21-9Related triterpenoid with distinct bioactivity
DammarenediolVariousCommon precursor in triterpenoid biosynthesis
Pseudoginsenoside RT598474-78-3Exhibits unique pharmacological properties

Properties

IUPAC Name

[(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21-,22+,23+,24-,25-,26+,29+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKPKZPRXSYQEQ-QCPMDXGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the known biological activity of Cabraleadiol monoacetate?

A1: Cabraleadiol monoacetate has shown promising activity against mosquito larvae. It demonstrated larvicidal activity against the second instar larvae of Aedes aegypti. []

Q2: What other compounds are often found alongside Cabraleadiol monoacetate in natural sources?

A2: Cabraleadiol monoacetate is frequently isolated alongside other terpenoids and phenolic compounds. Some common co-occurring compounds include:

  • Atranorin: Found in lichens like Pyxine consocians and Heterodermia leucomelos. []
  • Zeorin: A triterpenoid also identified in both aforementioned lichen species. []
  • β-sitosterol: A common plant sterol found in Cleome iberica alongside Cabraleadiol monoacetate. [, ]
  • Calycopterin: A flavonoid identified in Cleome iberica that exhibited significant cytotoxicity against the HeLa cervical cancer cell line. [, ]

Q3: Has the structure of Cabraleadiol monoacetate been definitively confirmed?

A3: Yes, the structure of Cabraleadiol monoacetate has been confirmed using X-ray crystallography. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement. []

Q4: Are there any studies on the cytotoxicity of Cabraleadiol monoacetate?

A4: While Cabraleadiol monoacetate itself has not been extensively studied for cytotoxicity, extracts from Cleome iberica containing this compound, along with others like calycopterin, showed notable activity against the HeLa cervical cancer cell line. [, ] Further research is needed to isolate the specific effects of Cabraleadiol monoacetate in this context.

Q5: What types of organisms are natural sources of Cabraleadiol monoacetate?

A5: Cabraleadiol monoacetate has been identified in various organisms, including:

  • Lichens: Specifically, it was isolated from Pyxine consocians. []
  • Plants: It was found in the roots of Dysoxylum densiflorum. [] and the aerial parts of Cleome iberica. [, ]

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